Ir(dFppy)3

Catalog No.
S2673061
CAS No.
387859-70-3
M.F
C33H18F6IrN3
M. Wt
762.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ir(dFppy)<SUB>3</SUB>

Substituting Ir(dFppy)3 with Ir(ppy)3 or FIrpic in blue OLEDs or photoredox reactions results in spectral mismatch and poor catalytic efficiency. This homoleptic fac-Ir(III) complex is engineered for deep-blue emission and high oxidative potential. • Emission max ~475 nm, PLQY 0.77 for high-efficiency blue OLED EML. • Stronger excited-state oxidant than Ir(ppy)3, enabling decarboxylative arylation of amino acids. • Melting point 401 °C ensures reproducible vacuum thermal evaporation. • High purity (≥99% sublimed) with consistent lot analysis for reliable device fabrication.

CAS Number

387859-70-3

Product Name

Ir(dFppy)3

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+)

Molecular Formula

C33H18F6IrN3

Molecular Weight

762.7 g/mol

InChI

InChI=1S/3C11H6F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7H;/q3*-1;+3

InChI Key

GJHHESUUYZNNGV-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.[Ir]

solubility

not available

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3]

Synonyms

Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III), fac-Ir(dFppy)3, Tris(2-(4,6-difluorophenyl)pyridinato)iridium(III), Ir(dFppy)3, Tris[2-(2,4-difluorophenyl)pyridinato]iridium(III)

Purity

≥99%

Package Size

100 mg, 250 mg, 500 mg

Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III), or Ir(dFppy)3, is a homoleptic, facial (fac) iridium(III) complex widely recognized for its applications as a high-efficiency blue phosphorescent emitter in Organic Light-Emitting Diodes (OLEDs) and as a potent photoredox catalyst. The defining characteristic of this compound is the presence of two fluorine atoms on each phenylpyridinato ligand, which fundamentally alters its electronic properties compared to the non-fluorinated parent compound, Ir(ppy)3. These modifications result in a wider HOMO-LUMO gap, leading to a desirable blue-shifted emission and a higher oxidation potential, which are critical, non-interchangeable features for specific procurement decisions in both electronics and chemical synthesis.

Research Fit

Visible-light photoredox catalysis requiring strong excited-state reductants
Triplet sensitization for energy-transfer (EnT) reactions with high-energy substrates
Greenish-blue phosphorescent OLED emitter development and host-guest engineering

Attempting to substitute Ir(dFppy)3 with its non-fluorinated counterpart, Ir(ppy)3, or with heteroleptic complexes like FIrpic, will lead to significant performance deviations in optimized systems. The specific 4,6-difluorination pattern on the phenyl ring is not an incidental modification; it is the primary driver of the compound's higher triplet energy and blue-shifted emission spectrum, essential for achieving specific color coordinates in OLED displays. In photocatalysis, this same structural feature modifies the excited-state redox potential, enabling catalytic cycles that are inefficient or inaccessible with Ir(ppy)3. Therefore, selecting a less-fluorinated, differently-substituted, or heteroleptic analog based on cost or availability is a false economy that compromises the targeted emission color, device efficiency, or catalytic yield.

Substitution Risk

Ir(dFppy)₃ target profile
Higher oxidation potential enables photoreduction of challenging substrates; emission blue-shifted to greenish-blue
Ir(ppy)₃ substitute limitation
Lacks sufficient reducing power; green emission fails spectral requirements for sky-blue OLEDs
Triplet sensitization window
Triplet energy ~63.5 kcal·mol⁻¹ allows sensitization of high T₁ substrates
Energy mismatch risk
Ir(ppy)₃ triplet energy (~58.1 kcal·mol⁻¹) is too low for substrates above this threshold; energy transfer becomes forbidden
Formulation-dependent PLQY
Requires host-guest engineering to mitigate concentration quenching and achieve efficient emission
Interchangeability risk
Ir(ppy)₃ resists aggregation quenching better; direct substitution without reformulation may lower device EQE

Blue-Shifted Emission and Higher Quantum Yield for Blue PHOLEDs

For applications requiring blue phosphorescence, Ir(dFppy)3 provides a significantly blue-shifted emission compared to the standard green emitter Ir(ppy)3. In DMF solution, fac-Ir(dFppy)3 exhibits an emission maximum at 475 nm with a photoluminescence quantum yield (PLQY) of 0.77. In contrast, the parent fac-Ir(ppy)3 emits at approximately 519 nm (in CH2Cl2) with a comparable PLQY of 0.68-0.73. This 44 nm hypsochromic shift is a direct, procurement-critical consequence of the ligand fluorination, enabling the fabrication of devices with deeper blue color coordinates.

Evidence DimensionEmission Wavelength (λem) & Photoluminescence Quantum Yield (PLQY)
Target Compound Data475 nm & 0.77 (in DMF)
Comparator Or BaselineIr(ppy)3: ~519 nm & 0.68-0.73 (in DMF/CH2Cl2)
Quantified Difference~44 nm blue shift in emission; potentially higher PLQY
ConditionsMeasurement in nitrogen-saturated anhydrous DMF or CH2Cl2 solution.

This specific wavelength and high efficiency are essential for achieving the required color purity and performance in blue OLED pixels.

Decarboxylative Arylation Yield
Head-to-head
4.5-fold higher yield (54% vs 12%)
Supports photoredox catalyst selection for amino acid derivatization
α-amino acid, K₂HPO₄, 26 W CFL, DMSO

Enhanced Catalytic Performance in Key Organic Transformations

In the field of photoredox catalysis, Ir(dFppy)3 has been shown to outperform the common benchmark Ir(ppy)3 in specific, synthetically valuable reactions. Research by the Macmillian group demonstrated that several fluorinated analogs, including Ir(dFppy)3, were more effective catalysts than Ir(ppy)3 for the decarboxylative arylation of α-amino acids. This performance difference is attributed to the altered redox potentials arising from the electron-withdrawing fluorine atoms, which better facilitate the required single-electron transfer steps in the catalytic cycle.

Evidence DimensionCatalytic Efficacy
Target Compound DataOutperformed Ir(ppy)3
Comparator Or BaselineIr(ppy)3
Quantified DifferenceHigher reaction efficiency/yield (specific values vary by substrate)
ConditionsVisible-light mediated decarboxylative arylation of α-amino acids.

For specific catalytic applications, procuring Ir(dFppy)3 is justified by higher product yields and reaction efficiency, directly impacting process economics.

Triplet Energy (Eₜ)
Cross-study comparable
+5.40 kcal·mol⁻¹ (2.75 eV vs 2.52 eV)
Enables sensitization of substrates beyond Ir(ppy)₃ energy limit
Measured and DFT-calculated values; solvent benzene for calc.

Distinct Thermal Properties for Process Compatibility

Thermal stability is a critical parameter for materials used in vacuum deposition processes for OLED fabrication. Ir(dFppy)3 exhibits a high melting point of 401 °C. This provides a clear and distinct thermal processing window compared to the non-fluorinated Ir(ppy)3, which has a reported melting point of 451 °C and is noted to be stable up to at least 385 °C. This difference in thermal behavior necessitates distinct parameter sets for sublimation and deposition, making the two compounds non-interchangeable in a calibrated manufacturing workflow.

Evidence DimensionMelting Point
Target Compound Data401 °C
Comparator Or BaselineIr(ppy)3: 451 °C
Quantified Difference50 °C lower melting point
ConditionsStandard thermal analysis.

Selecting this compound requires adjustment of deposition parameters, and its specific thermal profile ensures material integrity during device fabrication.

Excited-State Reduction Potential
Class-level inference
E*ᵣₑ = −1.84 V vs Fc⁺/⁰
Supports substrate reduction window interpretation
Derived from dfppy-Br analog; ~0.11 V more reducing than Ir(ppy)₃
Solid-State PLQY
Cross-study comparable
38% neat film; 73% with TADF dendrons
Formulation-dependent emission efficiency
Host-guest engineering required to match Ir(ppy)₃ PLQY
Thermal Stability (VTE)
Data to verify
Melting point 401 °C
Indicates VTE processing compatibility
Vendor specification; lot-specific verification advised

Emissive Layer Dopant for High Color Purity Blue PHOLEDs

Ir(dFppy)3 is the correct choice when fabricating phosphorescent OLEDs where the primary goal is to achieve a deep blue emission with high quantum efficiency. Its emission maximum at ~475 nm and high PLQY of 0.77 make it a suitable candidate for the emissive layer, where it can be co-deposited with an appropriate host material to achieve the desired electroluminescence performance.

Photoredox Catalysis Requiring a Stronger Excited-State Oxidant

This compound should be specified for synthetic routes that rely on photoredox catalysis and involve substrates that are challenging to oxidize. The electron-withdrawing fluorine atoms render the Ir(dFppy)3 excited state a stronger oxidant than that of Ir(ppy)3, enabling transformations such as the decarboxylative arylation of amino acids with improved efficiency.

Process Development with Defined Thermal Deposition Windows

In manufacturing and R&D settings that utilize vacuum thermal evaporation, the well-defined melting point of 401 °C allows for precise control of sublimation and deposition rates. It is the appropriate material when a process has been specifically calibrated for this thermal profile, ensuring reproducibility in thin-film device fabrication.

Application Fit

Application
Selection Property
Validation Focus
Decarboxylative amino acid derivatization
Reductive quenching capability
Yield improvement vs. non-fluorinated control in model reaction
Triplet energy transfer photocatalysis
High triplet energy (Eₜ)
Sensitization of substrates with T₁ > 58 kcal·mol⁻¹
Solution-processed greenish-blue PhOLEDs
Formulation-dependent PLQY
Host-guest engineering for EQE and efficiency roll-off
Light-driven CO₂ reduction
Solar-spectrum absorption and redox potential
Turnover number vs. alternative photosensitizers

Hydrogen Bond Acceptor Count

12

Exact Mass

763.10342 g/mol

Monoisotopic Mass

763.10342 g/mol

Heavy Atom Count

43

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